2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 618879-74-6
VCID: VC20172788
InChI: InChI=1S/C19H19ClN2OS2/c1-2-22-18(23)16-14-8-3-4-9-15(14)25-17(16)21-19(22)24-11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3
SMILES:
Molecular Formula: C19H19ClN2OS2
Molecular Weight: 391.0 g/mol

2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 618879-74-6

Cat. No.: VC20172788

Molecular Formula: C19H19ClN2OS2

Molecular Weight: 391.0 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 618879-74-6

Specification

CAS No. 618879-74-6
Molecular Formula C19H19ClN2OS2
Molecular Weight 391.0 g/mol
IUPAC Name 2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H19ClN2OS2/c1-2-22-18(23)16-14-8-3-4-9-15(14)25-17(16)21-19(22)24-11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3
Standard InChI Key JQBWIESZGODXCG-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Cl)SC4=C2CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₉H₁₉ClN₂OS₂ and a molecular weight of 391.0 g/mol. Its IUPAC name is 2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one, reflecting its fused benzothieno[2,3-d]pyrimidinone core, ethyl group at position 3, and 3-chlorobenzylsulfanyl substituent at position 2. Key structural features include:

  • A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, providing conformational stability.

  • A 3-chlorobenzylsulfanyl group, enhancing lipophilicity and potential target interactions.

  • An ethyl substituent at position 3, influencing steric and electronic properties .

Spectral Characterization

Data from infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm its structure:

  • ¹H-NMR (DMSO-d₆): Signals at δ 1.77–1.82 (m, 4H, CH₂), 2.70–2.86 (m, 4H, CH₂), 4.14 (s, 2H, SCH₂), and 7.24–7.59 (m, 4H, Ar-H) .

  • ¹³C-NMR: Peaks corresponding to carbonyl (δ 168–170 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic chains (δ 20–50 ppm) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, typically involving:

  • Cyclization: Formation of the benzothieno[2,3-d]pyrimidinone core from thiophene and pyrimidine precursors .

  • Sulfanylation: Introduction of the 3-chlorobenzylsulfanyl group using potassium hydroxide and DMF .

  • Alkylation: Ethyl group incorporation via alkyl halides or nucleophilic substitution .

Table 1: Representative Synthesis Methods

MethodConditionsYieldReference
AReflux in DMF with KOH, 20–23 h65–72%
BRoom temperature, aqueous KOH, 25 h58%
CSolvent-free, microwave-assisted81%

Industrial-Scale Production

Optimized routes employ microwave-assisted synthesis to reduce reaction times and improve yields (up to 81%). Catalysts like palladium and ligands enhance selectivity in key steps .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits in vitro cytotoxicity against cancer cell lines:

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (μM)Reference
MCF-7 (breast)12.4 ± 0.8
HepG2 (liver)18.9 ± 1.2
A549 (lung)24.5 ± 1.5

Mechanistic studies suggest dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis . The 3-chlorobenzylsulfanyl group enhances target binding via hydrophobic interactions.

Antibacterial and Antifungal Properties

Preliminary data indicate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) . The mechanism may involve cell membrane disruption or protein synthesis inhibition .

Structure-Activity Relationships (SAR)

  • 3-Chlorobenzylsulfanyl Group: Essential for enzyme inhibition; replacing chlorine with other halogens reduces potency .

  • Ethyl Substituent: Longer alkyl chains (e.g., propyl) decrease solubility but improve lipid membrane penetration .

  • Tetrahydro Core: Saturation enhances metabolic stability compared to aromatic analogs .

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